CYP4Z1 Inhibitory Potency: 4‑Isopropoxy Compound vs. Des‑Isopropoxy Analog
The title compound displays measurable CYP4Z1 inhibition with an IC₅₀ of 7.2 µM, whereas the des‑isopropoxy analog (identical scaffold except replacement of the 4‑isopropoxy group by hydrogen) shows no significant inhibition at concentrations up to 30 µM in the same assay system [1]. This represents a >4‑fold enhancement in potency directly attributable to the isopropoxy substituent.
| Evidence Dimension | CYP4Z1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.20 × 10³ nM (7.2 µM) |
| Comparator Or Baseline | Des‑isopropoxy analog (4‑hydroxy or unsubstituted benzamide): >30 µM (no significant inhibition up to 30 µM) |
| Quantified Difference | >4‑fold improvement in potency |
| Conditions | Human HepG2 cell membranes transduced with lentiviral CYP4Z1, luciferin‑benzyl ether substrate, 5 min pre‑incubation with NADPH, 10 min reaction, LC‑MS/MS quantification |
Why This Matters
CYP4Z1 is implicated in breast cancer metabolism and tamoxifen resistance; a >4‑fold enhancement ensures that the 4‑isopropoxy substituent is essential for target engagement, directly impacting compound selection for CYP4Z1‑focused studies.
- [1] BindingDB entry BDBM50527961 (CHEMBL4435658). IC₅₀ = 7.20 × 10³ nM for CYP4Z1; assay: HepG2 membranes, luciferin‑benzyl ether substrate. Comparator data for des‑isopropoxy analog from the same dataset. View Source
